Bis(4-methoxycarbonylphenyl) Terephthalate

Liquid Crystals Thermal Analysis Mesophase Engineering

Sourcing a reliable, high-purity thermotropic liquid crystal monomer with a high clearing temperature for advanced polymer or display research is challenging. This terephthalate diester offers a validated nematic phase up to 301°C, enabling high-temperature optical applications. - Certified >97.0% HPLC purity ensures reproducible mesophase behavior and polycondensation stoichiometry. - Well-defined thermal transitions (K 247°C N 301°C I) provide a wide, stable processing window. - Selective ester reactivity allows for regioselective hydrolysis, creating tunable building blocks for MOFs or amphiphilic materials.

Molecular Formula C24H18O8
Molecular Weight 434.4 g/mol
CAS No. 99328-23-1
Cat. No. B044951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxycarbonylphenyl) Terephthalate
CAS99328-23-1
SynonymsTerephthalic Acid Bis[4-(Methoxycarbonyl)phenyl] Ester; 
Molecular FormulaC24H18O8
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3
InChIKeyXLVVPIVANBPSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxycarbonylphenyl) Terephthalate: Procurement Overview


Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1, C24H18O8, MW 434.4 g/mol) is a terephthalate diester featuring two para-substituted methoxycarbonylphenyl terminal groups linked via ester bonds to a central terephthalate core [1]. This rigid, rod-like molecular architecture confers liquid crystalline (mesomorphic) properties, specifically a solid-to-nematic transition at 520.2 K and a nematic-to-isotropic transition at 574.2 K [2]. The compound is also characterized by a high predicted LogP of approximately 4.4 to 5.85, indicating pronounced hydrophobicity, and a topological polar surface area of 105 Ų, which limits hydrogen bonding capacity [3]. Its primary commercial availability is as a high-purity (>97.0%) solid for research and development applications in advanced materials science, particularly as a liquid crystal intermediate and polymer building block .

Product Type High-purity liquid crystal intermediate
Thermal Profile High nematic-phase stability for elevated-temperature research
Hydrophobicity High lipophilicity supports non-polar polymer and coating studies

Why Generic Substitution Is Not Scientifically Justifiable


Simply substituting Bis(4-methoxycarbonylphenyl) Terephthalate with another aromatic diester or generic liquid crystal monomer is not scientifically defensible due to its uniquely tuned set of physicochemical properties. The compound's rigid, symmetric, and fully conjugated structure yields a specific liquid crystalline temperature range (solid-to-nematic at 520.2 K, nematic-to-isotropic at 574.2 K) that is not replicated by other terephthalate esters with different terminal groups [1]. Furthermore, its high LogP (4.4-5.85) and low polar surface area (105 Ų) dictate solubility, permeability, and interfacial behavior in polymer blends or formulations, which would be markedly altered by using a more polar or less lipophilic analog [2]. Even minor variations in ester alkyl chain length or branching are known to drastically shift mesophase stability and thermal behavior within this chemical class [3]. Therefore, the specific quantitative parameters below must be verified to ensure reproducible performance in any intended application.

Terminal Group Sensitivity

Altering the para-substituted methoxycarbonylphenyl groups may shift the nematic temperature range, as mesophase stability is highly dependent on ester structure.

Lipophilicity Mismatch

Replacing with more polar terephthalate esters (e.g., BHET or DMT) can dramatically reduce LogP, compromising compatibility with hydrophobic polymer matrices.

Chain-Length Effects

Even minor variations in ester alkyl chain length or branching may alter liquid crystalline behavior and thermal transitions within this compound class.

Quantitative Differentiation Evidence


Nematic Phase Stability vs. 5CB

This compound exhibits a well-defined nematic liquid crystalline mesophase with a solid-to-nematic (Sol/Nem) transition temperature of 520.2 K (247.1 °C) and an enthalpy of transition of 58.0 kJ/mol. This is followed by a nematic-to-isotropic liquid (Nem/Liq) transition at 574.2 K (301.1 °C) with an enthalpy of 1.01 kJ/mol [1]. In comparison, the widely used nematic liquid crystal 5CB (4-cyano-4'-pentylbiphenyl) exhibits a crystal-to-nematic transition at 295.5 K (22.5 °C) and a nematic-to-isotropic transition at 308.2 K (35.0 °C) [2]. The target compound's nematic phase stability is ~210 K higher than 5CB, making it suitable for high-temperature applications where 5CB would be isotropic and non-functional.

Nematic Phase Stability
Reported
520.2 K (247.1 °C) Sol/Nem; 574.2 K (301.1 °C) Nem/Liq
Supports high-temperature liquid crystal research
Compared to 5CB: ~225 K higher clearing point; DSC data
Liquid Crystals Thermal Analysis Mesophase Engineering

Purity Verification: HPLC vs. Unspecified Methods

Procurement decisions must account for verified purity to ensure reproducible downstream results. While multiple suppliers offer this compound, the TCI product (Cat. No. T1370) is certified to >97.0% purity by HPLC . In contrast, other vendors, such as Bidepharm, state a standard purity of 98+% but do not specify the analytical method for this determination . Without HPLC verification, the 1% absolute purity difference could represent uncharacterized impurities that may act as quenching agents in optical applications or chain-terminating agents in polymer syntheses.

Purity Verification
Specification review
>97.0% by HPLC (TCI) vs. 98+% (method unspecified)
HPLC certification supports impurity-sensitive workflows
Method verification may be critical for optoelectronics or polymerization
Quality Control Analytical Chemistry Reproducible Synthesis

Lipophilicity Compared to Other Terephthalate Esters

The compound's predicted XLogP3-AA value is 4.4 [1] (ACD/Labs LogP prediction is 5.85 ), indicating high lipophilicity. This is significantly higher than shorter-chain or more polar terephthalate esters, such as bis(2-hydroxyethyl) terephthalate (BHET), which has a calculated LogP of -0.2 [2], and dimethyl terephthalate (DMT), which has a LogP of 1.9 [3]. The 2.5 to 6.0 unit difference in LogP corresponds to a 300 to 1,000,000-fold higher octanol-water partition coefficient, profoundly impacting solubility in non-polar solvents and compatibility with hydrophobic polymer matrices.

Lipophilicity
Computational prediction
XLogP3 4.4 – ACD/LogP 5.85
High LogP enables hydrophobic domain studies
Compared to BHET (-0.2) and DMT (1.9); large partition coefficient difference
Drug Delivery Polymer Blends Hydrophobic Coatings

Molecular Flexibility vs. Dimethyl Terephthalate

The compound possesses 10 rotatable bonds (as computed by Cactvs) [1] or 12 rotatable bonds (as reported by SpringerMaterials) [2]. This is substantially higher than the core terephthalate monomer, dimethyl terephthalate (DMT), which has only 2 rotatable bonds [3]. The increased molecular flexibility, despite the overall rigid aromatic core, arises from the two terminal methoxycarbonyl groups and the ester linkages. This balance of rigidity and flexibility is crucial for forming stable nematic phases and can influence the glass transition temperature (Tg) and mechanical properties when incorporated into polymer backbones.

Molecular Flexibility
Topological analysis
10–12 rotatable bonds
Higher flexibility may support processability in polymers
Compared to dimethyl terephthalate (2 rotatable bonds)
Polymer Physics Molecular Dynamics Crystallinity

Evidence-Backed Application Scenarios


High-Temperature Nematic Liquid Crystal Component

The compound's well-defined nematic phase with a clearing point (T_Nem/Liq) of 574.2 K (301.1 °C) [1] makes it a candidate for use in high-temperature liquid crystal displays (LCDs), optical shutters, or tunable filters operating in environments where standard nematics like 5CB (T_Nem/Liq = 308.2 K) [2] would degrade or become isotropic. Its high thermal stability allows for integration into devices requiring elevated processing or operating temperatures, such as automotive displays or downhole sensors. The significant solid-to-nematic enthalpy of 58.0 kJ/mol indicates a substantial energy barrier to melting, ensuring phase stability over a wide thermal window.

Hydrophobic Monomer for Polyesters and Coatings

With a predicted LogP of 4.4 to 5.85 [3], this diester is exceptionally hydrophobic compared to common polycondensation monomers like BHET (LogP = -0.2) [4]. This property can be exploited in the synthesis of polyesters with improved water resistance and reduced hydrolytic degradation. When incorporated as a comonomer, the pendant methoxycarbonylphenyl groups can disrupt polymer chain packing, potentially modifying crystallinity and gas barrier properties, which is valuable for food packaging coatings and moisture-resistant films.

Precursor for Amphiphilic Nanostructures

The compound contains four distinct ester moieties: two terminal methyl esters and two internal phenyl esters. This differential reactivity allows for selective hydrolysis of the terminal methyl esters under mild basic conditions to yield the corresponding diacid, while preserving the internal terephthalate core. The resulting diacid (with a lower LogP) can serve as a building block for amphiphilic molecules, metal-organic frameworks (MOFs), or self-assembled monolayers with precisely tunable hydrophilic/hydrophobic balance [5]. This regioselective transformation is not possible with simpler symmetric terephthalate esters like DMT, which lack this functional group hierarchy.

Analytical Standard for HPLC Method Development

Given its well-defined structure and commercial availability with certified HPLC purity (>97.0%) , this compound can serve as a reliable analytical standard. Its high LogP and distinct UV absorbance profile make it suitable for calibrating reversed-phase HPLC methods aimed at detecting and quantifying terephthalate-based oligomers or degradation products in complex matrices, such as environmental samples or polymer leachates. The availability of batch-specific certificates of analysis (COA) ensures traceability and reproducibility in quantitative analytical workflows .

Application
Selection Property
Validation Focus
High-temperature nematic LC research
High nematic clearing temperature
Thermal stability and phase behavior verification
Hydrophobic polyester and coating synthesis
High lipophilicity (LogP)
Compatibility with non-polar polymer matrices
Amphiphilic nanostructure precursor
Regioselective ester reactivity
Selective hydrolysis conditions and structural integrity
HPLC analytical standard
Certified HPLC purity
Batch-specific COA traceability and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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